Cas no 7286-69-3 (Sebuthylazin)

Sebuthylazin structure
Sebuthylazin structure
Product Name:Sebuthylazin
CAS No:7286-69-3
MF:C9H16ClN5
MW:229.709839820862
CID:568513
PubChem ID:23712
Update Time:2025-04-19

Sebuthylazin Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-chloro-N2-ethyl-N4-(1-methylpropyl)-
    • NULL
    • Sebuthylazin
    • SEBUTHYLAZINE
    • (RS)-N2-sec-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine
    • 2-N-butan-2-yl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
    • 6-chloro-N-ethyl-N’-(1-methylpropyl)-1,3,5-triazine-2,4-diamine
    • rac-N2-[(2R)-butan-2-yl]-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine
    • Sebuthylazine [ISO]
    • Sebuthylazine100µg
    • sebutylazine
    • sec-buthylazine
    • s-Triazine,2-(sec-butylamino)-4-chloro-6-(ethylamino)
    • 6-(sec-Butylamino)-2-chloro-4-(ethylamino)-s-triazine
    • 6-Chloro-N2-ethyl-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine
    • Ethylamino-sec-butylaminochloro-s-triazine
    • GS 13528
    • 2-Aethylamino-4-sek.butylamino-6-chlor-1,3,5-triazin [German]
    • CHEBI:83789
    • GS-13528
    • Sebuthylazine 10 microg/mL in Acetonitrile
    • AKOS017391001
    • EPA Pesticide Chemical Code 225200
    • Sebuthylazin, PESTANAL(R), analytical standard
    • DTXSID7058171
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylpropyl)-
    • SCHEMBL136514
    • s-Triazine, 2-(sec-butylamino)-4-chloro-6-(ethylamino)-
    • 7286-69-3
    • N2-sec-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine
    • 2-(sec-Butylamino)-4-chloro-6-(ethylamino)-s-triazine
    • Caswell No. 125A
    • SEC-BUTYLAZINE
    • EINECS 230-710-8
    • UNII-GP8E41EOQO
    • 2-Aethylamino-4-sek.butylamino-6-chlor-1,3,5-triazin
    • GP8E41EOQO
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)-
    • N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
    • BZRUVKZGXNSXMB-UHFFFAOYSA-N
    • Sebuthylazine 100 microg/mL in Acetonitrile
    • Q27157222
    • NS00000311
    • MDL: MFCD00145272
    • Inchi: 1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
    • InChI Key: BZRUVKZGXNSXMB-UHFFFAOYSA-N
    • SMILES: ClC1N=C(NCC)N=C(N=1)NC(C)CC

Computed Properties

  • Exact Mass: 229.10900
  • Monoisotopic Mass: 229.1094232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: nothing
  • Topological Polar Surface Area: 62.7Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 368.7°C (rough estimate)
  • Flash Point: 2 °C
  • Refractive Index: 1.6110 (estimate)
  • Solubility: Almost insoluble (0.032 g/l) (25 º C),
  • PSA: 62.73000
  • LogP: 2.31320
  • Solubility: Not available

Sebuthylazin Security Information

  • Hazardous Material transportation number:UN 1648 3/PG 2
  • Hazard Category Code: 11-20/21/22-36
  • Safety Instruction: 16-26-36
  • RTECS:XY4520000
  • Hazardous Material Identification: F Xn
  • Risk Phrases:R11; R20/21/22; R36
  • Storage Condition:Approximately 4 ° C

Sebuthylazin Pricemore >>

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